4-{[4-(Diethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
CAS No.:
Cat. No.: VC15877806
Molecular Formula: C26H28N2O2
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H28N2O2 |
|---|---|
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 4-[[4-(diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid |
| Standard InChI | InChI=1S/C26H28N2O2/c1-4-28(5-2)20-12-10-18(11-13-20)16-19-14-17(3)15-22-24(26(29)30)21-8-6-7-9-23(21)27-25(19)22/h6-13,16-17H,4-5,14-15H2,1-3H3,(H,29,30) |
| Standard InChI Key | XFVOSKATXDUXTO-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C=C2CC(CC3=C(C4=CC=CC=C4N=C23)C(=O)O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound is systematically named (Z)-4-(4-(diethylamino)benzylidene)-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (IUPAC name) . Its molecular formula is C₂₆H₂₈N₂O₂, with a molar mass of 400.51 g/mol . The structure combines a tetrahydroacridine bicyclic system, a diethylamino-substituted benzylidene moiety, and a carboxylic acid functional group at position 9 (Fig. 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 400.51 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Limited aqueous solubility | |
| LogP (Partition Coefficient) | Estimated 3.2–3.8 (lipophilic) | – |
Stereochemical and Conformational Features
X-ray crystallography of analogous compounds reveals planar configurations stabilized by intramolecular hydrogen bonding . The diethylamino group induces electron-donating effects, influencing the molecule’s electronic distribution and π-π stacking potential. The methyl group at position 2 contributes to steric hindrance, potentially modulating receptor interactions .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a multi-step protocol involving:
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Acridine Core Formation: Cyclization of anthranilic acid derivatives to generate the tetrahydroacridine scaffold.
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Benzylidene Incorporation: Condensation of 4-diethylaminobenzaldehyde with the acridine intermediate under acidic conditions.
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Carboxylic Acid Functionalization: Oxidation or hydrolysis of a precursor ester group to yield the final carboxylic acid .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Polyphosphoric acid, 120°C | 45–50% |
| Condensation | HCl/EtOH, reflux | 60–65% |
| Oxidation | KMnO₄, H₂O/THF, 70°C | 75–80% |
Purification and Characterization
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol . Structural confirmation is achieved via:
-
¹H/¹³C NMR: Distinct signals for the diethylamino group (δ 1.2–1.4 ppm, triplet; δ 3.3–3.5 ppm, quartet) and acridine protons (δ 6.8–8.2 ppm).
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits poor aqueous solubility (<1 mg/mL at 25°C), necessitating formulation with co-solvents (e.g., DMSO) for biological assays . Stability studies indicate degradation under strong acidic (pH <3) or alkaline (pH >9) conditions, with a half-life of >24 hours in neutral buffers.
Table 3: Key Spectral Assignments
| Technique | Key Signals |
|---|---|
| UV-Vis (MeOH) | λₘₐₓ 340 nm (π→π* transition) |
| FT-IR (KBr) | 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, H-5), δ 7.45–7.62 (m, 4H, aromatic) |
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